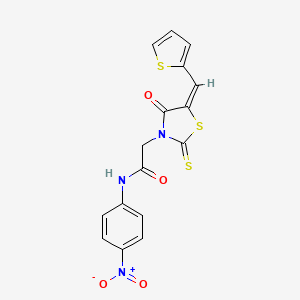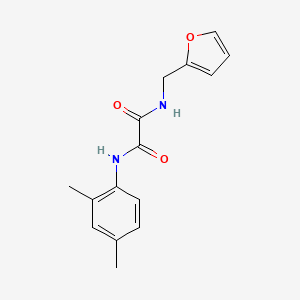
Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is a derivative of oxamide, which is an organic compound with the formula (CONH2)2 . The unique structure of Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- includes a furfuryl group and a 2,4-dimethylphenyl group, making it a versatile molecule for various scientific studies.
Méthodes De Préparation
The synthesis of Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- involves several steps. One common method includes the reaction of oxamide with furfurylamine and 2,4-dimethylphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.
Analyse Des Réactions Chimiques
Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, in the industry, it is used in material science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- can be compared with other similar compounds, such as other N-substituted oxamides. These compounds share a common oxamide backbone but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of furfuryl and 2,4-dimethylphenyl groups in Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- distinguishes it from other oxamide derivatives and contributes to its specific applications and effects.
Propriétés
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYQQNVPZJPLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2649982.png)
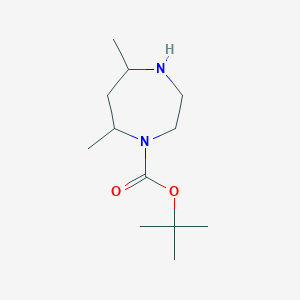
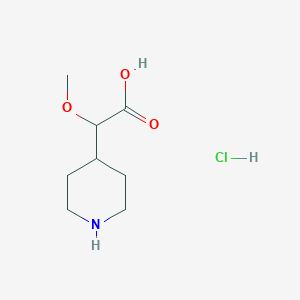
![1-(3-oxo-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649988.png)
![2-[(2,4-DINITROPHENYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2649989.png)

![1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline](/img/structure/B2649991.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2649993.png)
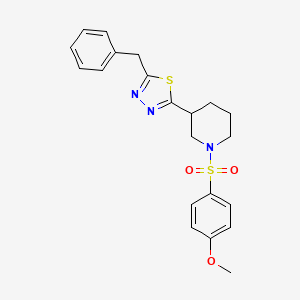
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2649997.png)
![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2650000.png)
